2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Descripción general

Descripción

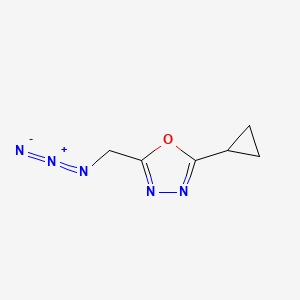

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that contains an azide group and a cyclopropyl group attached to an oxadiazole ring

Mecanismo De Acción

Target of Action

The specific targets of a compound depend on its chemical structure and properties. For instance, azido groups in a molecule can interact with various biological targets, including enzymes, receptors, and DNA, through covalent bonding or other types of interactions .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The azido group in the compound could potentially react with other functional groups in the target molecule, leading to changes in its structure or function .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in. The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The properties of the compound, such as its size, charge, and hydrophobicity, would influence its pharmacokinetics .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its interaction with its target. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific effects would depend on the compound’s mode of action and the biological context .

Action Environment

The action environment of a compound refers to the biological and physical environment in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s activity, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with DNA polymerase during DNA synthesis, where it acts as a substrate for the enzyme . The azido group in this compound provides a unique Raman shift, making it useful for Raman spectroscopic detection in biochemical assays

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the polyamine metabolism pathway by interacting with antizyme inhibitors, which regulate polyamine levels in cells . This interaction can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with DNA polymerase, where it acts as a reversible terminator during DNA synthesis . This interaction allows for precise control over DNA replication, making it a valuable tool in molecular biology research. Additionally, the compound’s azido group can participate in click chemistry reactions, enabling the labeling and functionalization of biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruptions in cellular homeostasis . These findings underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DNA polymerase and antizyme inhibitors . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and other biomolecules. The precise localization of the compound can impact its activity and function, making it an important factor to consider in experimental design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).

Cyclopropyl Group Addition: The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.

Comparación Con Compuestos Similares

Similar Compounds

2-(Azidomethyl)-5-ethynylfuran: A similar compound with an ethynyl group instead of a cyclopropyl group.

3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A compound with multiple azide groups and different structural features.

Uniqueness

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both an azidomethyl group and a cyclopropyl group attached to an oxadiazole ring

Actividad Biológica

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its antibacterial, anticancer, and antiparasitic properties based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with azide reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole nucleus can inhibit various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 75 |

| Klebsiella pneumoniae | 17 | 80 |

| Bacillus cereus | 14 | 120 |

Note: Values are indicative based on comparative studies with standard antibiotics like Gentamicin.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased expression of p53 protein.

- Activation of caspase-3 leading to apoptotic cell death.

The compound demonstrated an IC50 value of approximately 20 µM, indicating moderate potency compared to established chemotherapeutics.

Antiparasitic Activity

The potential antiparasitic effects of oxadiazoles have also been investigated. Notably, derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease.

Findings

In vitro assays indicated that the compound exhibited a significant reduction in parasite burden at concentrations as low as 10 µM. This suggests that modifications to the oxadiazole structure could enhance efficacy against parasitic infections.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The results indicate strong interactions with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Table 2: Docking Scores for Biological Targets

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase I | -9.5 |

| Bacterial Dihydropteroate Synthase | -8.7 |

| Caspase-3 | -10.2 |

Propiedades

IUPAC Name |

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLOQPOCYSUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235697 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-48-0 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.